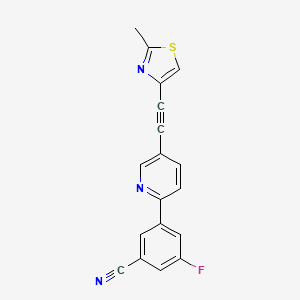

3-フルオロ-5-(5-((2-メチルチアゾール-4-イル)エチニル)ピリジン-2-イル)ベンゾニトリル

概要

説明

STX-107は、代謝型グルタミン酸受容体サブタイプ5(mGluR5)の負のアロステリックモジュレーターとして作用する低分子薬です。 脆性X症候群や自閉症などの神経疾患の治療における潜在的な治療用途について調査されています .

科学的研究の応用

STX-107 has several scientific research applications, including:

Chemistry: Used as a model compound in studies of negative allosteric modulation and receptor binding.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored as a potential treatment for neurological disorders such as Fragile X syndrome and autism.

Industry: Potential applications in the development of new therapeutic agents and drug discovery efforts.

作用機序

STX-107は、代謝型グルタミン酸受容体サブタイプ5(mGluR5)に結合し、負のアロステリックモジュレーターとして作用することで効果を発揮します。これは、活性部位とは異なる受容体の部位に結合し、受容体の活性を低下させる立体構造変化を引き起こすことを意味します。 mGluR5活性のこのモジュレーションは、神経疾患に関与するさまざまなシグナル伝達経路に影響を与える可能性があります .

類似の化合物との比較

類似の化合物

MTEP: STX-107と構造と機能が類似した、mGluR5の別の負のアロステリックモジュレーター。

バシグルラント: STX-107と比較して受容体滞留時間が長い化合物であり、同様の治療用途に使用されています。

マボグルラント: 中程度の受容体滞留時間を持つ別のmGluR5アンタゴニスト.

STX-107の独自性

STX-107は、その特定の結合親和性とmGluR5のモジュレーションにより、独自です。 神経疾患の治療における潜在的な治療効果について、前臨床試験で有望な結果が示されており、さらなる研究開発のための価値のある化合物となっています .

生化学分析

Biochemical Properties

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in the context of its interactions with metabotropic glutamate subtype-5 receptors. These receptors are involved in various neurological processes, and the compound has been shown to have high affinity and potency in binding to these receptors . The interaction between 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile and metabotropic glutamate subtype-5 receptors is characterized by its ability to inhibit or activate these receptors, thereby influencing downstream signaling pathways.

Cellular Effects

The effects of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of metabotropic glutamate subtype-5 receptors, leading to changes in intracellular calcium levels and activation of phosphoinositol hydrolysis . These changes can impact various cellular functions, including neurotransmission, synaptic plasticity, and cell survival.

Molecular Mechanism

At the molecular level, 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile exerts its effects through specific binding interactions with metabotropic glutamate subtype-5 receptors. The compound’s high affinity for these receptors allows it to effectively modulate their activity. This modulation can result in either inhibition or activation of the receptors, depending on the context of the interaction . Additionally, the compound can influence gene expression by altering the transcriptional activity of genes involved in receptor signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile have been studied over various time periods. The compound has shown stability in both in vitro and in vivo studies, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained modulation of metabotropic glutamate subtype-5 receptor activity, leading to prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate receptor activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and alterations in normal cellular functions have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced during its breakdown.

Transport and Distribution

Within cells and tissues, 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s localization and its ability to exert its effects.

Subcellular Localization

The subcellular localization of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to interact with its target receptors and modulate their activity effectively.

準備方法

合成経路と反応条件

STX-107の合成には、チアゾール環とピリジン環の形成を含む複数段階のプロセスが含まれます。合成の重要なステップの1つは、ハントッシュチアゾール合成であり、その後、脱ケタール化とビジネリ多成分反応が続きます。 これらのステップは、反応条件を精密に制御し、化合物を効率的に生成できる連続フローマイクロリアクターで行われます .

工業生産方法

STX-107の工業生産は、おそらく連続フロー合成プロセスのスケールアップを伴うでしょう。 この方法は、最適な熱伝達、強化された試薬の混合、および正確な反応時間などの利点があり、大規模生産に適しています .

化学反応の分析

反応の種類

STX-107は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、STX-107に存在する官能基を修飾するために使用できます。

置換: この化合物は、1つの官能基が別の官能基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: さまざまな求核剤と求電子剤を、目的の生成物に応じて置換反応で使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により、さまざまな酸化誘導体が生成される可能性がありますが、置換反応により、さまざまな置換化合物が生成される可能性があります。

科学研究における用途

STX-107には、次のものを含むいくつかの科学研究における用途があります。

化学: 負のアロステリックモジュレーションと受容体結合の研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体相互作用への影響について調査されています。

医学: 脆性X症候群や自閉症などの神経疾患の潜在的な治療法として検討されています.

産業: 新規治療薬の開発と創薬における潜在的な用途。

類似化合物との比較

Similar Compounds

MTEP: Another negative allosteric modulator of mGluR5, similar in structure and function to STX-107.

Basimglurant: A compound with a longer receptor residence time compared to STX-107, used in similar therapeutic applications.

Mavoglurant: Another mGluR5 antagonist with medium receptor residence time.

Uniqueness of STX-107

STX-107 is unique due to its specific binding affinity and modulation of mGluR5. It has shown promise in preclinical studies for its potential therapeutic effects in treating neurological disorders, making it a valuable compound for further research and development .

特性

IUPAC Name |

3-fluoro-5-[5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10FN3S/c1-12-22-17(11-23-12)4-2-13-3-5-18(21-10-13)15-6-14(9-20)7-16(19)8-15/h3,5-8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOSUEIMOYEGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=C(C=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586565 | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935685-90-8 | |

| Record name | STX-107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935685908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STX-107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STX-107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55CA1TU5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)